REACTION_SMILES
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[Cl:27][CH2:28][CH2:29][Cl:30].[F:12][n+:13]1[c:14]([S:23](=[O:24])(=[O:25])[O-:26])[cH:15][cH:16][c:17]([C:19]([F:20])([F:21])[F:22])[cH:18]1.[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][CH:6]1[C:7]([O:8][CH2:9][CH3:10])=[O:11]>>[n:13]1[c:14]([S:23](=[O:24])(=[O:25])[OH:26])[cH:15][cH:16][c:17]([C:19]([F:20])([F:21])[F:22])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])c1ccc(C(F)(F)F)c[n+]1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCCC1=O
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Name
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Type
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product
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Smiles
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O=S(=O)(O)c1ccc(C(F)(F)F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |